molecular formula C11H8FN B2859065 4-(4-Fluorophenyl)pyridine CAS No. 39795-58-9

4-(4-Fluorophenyl)pyridine

Cat. No. B2859065
CAS RN: 39795-58-9
M. Wt: 173.19
InChI Key: UKSMMLJBHPMSOV-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)pyridine” is an organic compound that contains a pyridine ring and a phenyl ring . The phenyl ring is substituted with a fluorine atom . This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of “4-(4-Fluorophenyl)pyridine” involves several steps. The process starts with the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives .


Molecular Structure Analysis

The molecular formula of “4-(4-Fluorophenyl)pyridine” is C11H8FN . It has a molecular weight of 173.18600 . The exact mass is 173.06400 . The structure of this compound includes a pyridine ring and a phenyl ring, with a fluorine atom attached to the phenyl ring .

Scientific Research Applications

Theoretical Studies

  • Density Functional Theory (DFT) Applications : DFT has been used to study the molecular structure of compounds related to 4-(4-Fluorophenyl)pyridine. This includes the analysis of IR spectra and normal mode analysis, aiding in the understanding of molecular activity sites (Trivedi, 2017).

Medicinal Chemistry

  • Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally related to 4-(4-Fluorophenyl)pyridine, have been identified as potent Met kinase inhibitors. These have implications in tumor treatment and have progressed to phase I clinical trials (Schroeder et al., 2009).

Chemical Synthesis

  • Intermediate Synthesis : Compounds like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate in synthesizing biologically active compounds, are synthesized from pyridin-4-ol and related to 4-(4-Fluorophenyl)pyridine (Wang et al., 2016).

Crystallography

  • Crystal Structure Analysis : The crystal structures of various compounds related to 4-(4-Fluorophenyl)pyridine, such as 2′-[2-(4-Fluorophenyl)chroman-4-ylidene]isonicotinohydrazide, have been elucidated. These studies provide insights into molecular conformations and interactions (Nie et al., 2006).

Metal Complexes

  • Cyclometalated Complexes : Research has been conducted on creating cyclometalated complexes involving 4-(4-Fluorophenyl)pyridine derivatives, demonstrating interesting chemical behaviors like bifurcated agostic interaction and sp2 and sp3 C-H bond activation (Crosby et al., 2009).

Fluorescence and Sensing

  • Fluorescent pH Sensors : Heteroatom-containing organic fluorophores related to 4-(4-Fluorophenyl)pyridine demonstrate unique properties such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them suitable for fluorescent pH sensing in both liquid and solid states (Yang et al., 2013).

Drug Discovery

  • Molecular Docking Studies : Pyridine derivatives, including those related to 4-(4-Fluorophenyl)pyridine, have been explored for their potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT). This involves crystal structure analysis, DFT calculations, and molecular docking studies (Venkateshan et al., 2019).

Anticancer Research

  • Development of Anticancer Agents : Novel pyridine-thiazole hybrid molecules, structurally related to 4-(4-Fluorophenyl)pyridine, have been synthesized and evaluated for their anticancer properties against various cancer cell lines. These compounds have shown high selectivity and potential as anticancer agents (Ivasechko et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, “6-(4-Fluorophenyl)pyridine-3-boronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(4-Fluorophenyl)pyridine” are not mentioned in the search results, it’s worth noting that pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “4-(4-Fluorophenyl)pyridine” and similar compounds could have potential applications in drug discovery and development .

properties

IUPAC Name

4-(4-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSMMLJBHPMSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)pyridine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzeneboronic acid (38.7 g, 276 mmol), 4-bromopyridine hydrochloride (48.9 g, 250 mmol), [1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium (Organometallics 1998, 17, 661; 1.52 g, 2.5 mmol), 1,2-dimethoxyethane (500 mL) and sodium carbonate solution (2M, 440 mL) was degassed with bubbling nitrogen and stirred at 80° C. for 24 hours. The mixture was cooled and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the crude title compound as a brown solid (50.87 g) which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 8.65 (2H, m), 7.61 (2H, m), 7.49 (2H, dd, J 1.6, 4.6 Hz), and 7.09 (2H, m).
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38.7 g
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reactant
Reaction Step One
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48.9 g
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reactant
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[Compound]
Name
[1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium
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1.52 g
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reactant
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440 mL
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reactant
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500 mL
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solvent
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Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzeneboronic acid (38.7 g, 276 mmol), 4-bromopyridine hydrochloride (48.9 g, 250 mmol), [1,4-butanediylbis(diphenylphosphine-κP)] dichloropalladium (Organometallics 1998, 17, 661; 1.52 g, 2.5 mmol), 1,2-dimethoxyethane (500 mL) and sodium carbonate solution (2M, 440 mL) was degassed with bubbling nitrogen and stirred at 80° C. for 24 hours. The mixture was cooled and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give crude title compound as a brown solid (50.87 g) which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 8.65 (2H, m), 7.61 (2H, m), 7.49 (2H, dd, J 1.6, 4.6 Hz), and 7.09 (2H, m).
Quantity
38.7 g
Type
reactant
Reaction Step One
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48.9 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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